![molecular formula C16H20N2O2 B7475710 1-acetyl-N-cyclopentylindoline-5-carboxamide](/img/structure/B7475710.png)
1-acetyl-N-cyclopentylindoline-5-carboxamide
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Overview
Description
1-acetyl-N-cyclopentylindoline-5-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of indoline carboxamides and has been studied for its ability to modulate the activity of certain receptors in the body.
Mechanism of Action
The exact mechanism of action of 1-acetyl-N-cyclopentylindoline-5-carboxamide is not fully understood. However, it is believed to modulate the activity of certain receptors in the body, including the CB1 and TRPV1 receptor. This modulation can lead to a variety of effects, including the inhibition of pain signaling, the reduction of inflammation, and the promotion of neuronal survival.
Biochemical and Physiological Effects:
1-acetyl-N-cyclopentylindoline-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of disease. It has also been shown to promote neuronal survival and protect against neurodegeneration in animal models of neurological disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-acetyl-N-cyclopentylindoline-5-carboxamide is that it can be easily synthesized using a variety of methods. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of 1-acetyl-N-cyclopentylindoline-5-carboxamide is that its exact mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or receptors.
Future Directions
There are several future directions for research on 1-acetyl-N-cyclopentylindoline-5-carboxamide. One area of interest is the development of new synthetic methods that can produce higher yields of pure product. Another area of interest is the identification of the exact mechanisms of action of 1-acetyl-N-cyclopentylindoline-5-carboxamide. This could lead to the development of more targeted therapies that can modulate specific pathways or receptors. Additionally, there is interest in studying the potential therapeutic effects of 1-acetyl-N-cyclopentylindoline-5-carboxamide in human clinical trials.
Synthesis Methods
1-acetyl-N-cyclopentylindoline-5-carboxamide can be synthesized using a variety of methods, including the reaction of indoline-5-carboxylic acid with acetic anhydride and cyclopentylamine. The reaction is carried out under reflux conditions in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified using column chromatography to obtain pure 1-acetyl-N-cyclopentylindoline-5-carboxamide.
Scientific Research Applications
1-acetyl-N-cyclopentylindoline-5-carboxamide has been studied extensively for its potential therapeutic properties. It has been shown to modulate the activity of certain receptors in the body, including the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. This modulation can lead to a variety of effects, including analgesia, anti-inflammatory effects, and neuroprotection.
properties
IUPAC Name |
1-acetyl-N-cyclopentyl-2,3-dihydroindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)18-9-8-12-10-13(6-7-15(12)18)16(20)17-14-4-2-3-5-14/h6-7,10,14H,2-5,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXUZNFPXUHZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-cyclopentyl-5-indolinecarboxamide |
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